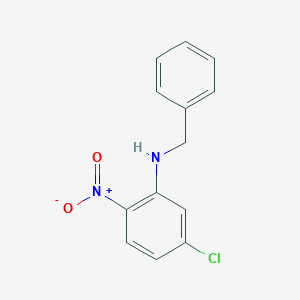

N-benzyl-5-chloro-2-nitroaniline

Beschreibung

N-Benzyl-5-chloro-2-nitroaniline (CAS: 10066-19-0) is a substituted aniline derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol . Its structure features a benzyl group attached to the nitrogen of a 5-chloro-2-nitroaniline backbone, conferring distinct electronic and steric properties. The compound is synthesized via alkylation or nucleophilic substitution reactions, with reported purities ranging from 34% to 97% depending on the methodology (e.g., solvent systems, catalysts) . Key physicochemical parameters include a polar surface area (PSA) of 71.84 Ų and a LogP value of 3.82, indicating moderate lipophilicity .

Eigenschaften

CAS-Nummer |

10066-19-0 |

|---|---|

Molekularformel |

C13H11ClN2O2 |

Molekulargewicht |

262.69 g/mol |

IUPAC-Name |

N-benzyl-5-chloro-2-nitroaniline |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

InChI-Schlüssel |

QNBUOSQMMPVAOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds are structurally or functionally related to N-benzyl-5-chloro-2-nitroaniline, differing in substituents, reactivity, or applications:

5-Chloro-2-Nitroaniline (CAS: 6283-25-6)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences :

- Lacks the benzyl group, resulting in lower molecular weight and reduced steric hindrance.

- Exhibits higher reactivity in oxidative cyclization reactions (e.g., forms 5-chloro-benzofuroxan via hypochlorite treatment with a lower activation barrier compared to benzyl-substituted analogs) .

- Simpler synthesis routes, though less thermally stable due to the absence of bulky substituents .

N,N-Diethyl-5-Chloro-2-(4-Chlorophenoxy)-4-Nitroaniline

- Molecular Formula : C₁₅H₁₃Cl₂N₂O₃

- Molecular Weight : 353.18 g/mol

- Key Differences: Contains a diethylamine group and a 4-chlorophenoxy substituent, enhancing electron-withdrawing effects. Synthesized via a multi-step process (etherification, alkylation) with a 75% total yield, indicating higher synthetic efficiency compared to N-benzyl-5-chloro-2-nitroaniline . The phenoxy group may improve UV stability but reduce solubility in nonpolar solvents .

5-Chloro-2-Nitrodiphenylamine (CAS: 25781-92-4)

- Molecular Formula : C₁₂H₉ClN₂O₂

- Molecular Weight : 248.67 g/mol

- Key Differences :

- Features a diphenylamine backbone instead of a benzyl-aniline structure.

- The nitro group at the 2-position and chlorine at the 5-position create a planar geometry, favoring π-π stacking in solid-state applications .

- Lower molecular weight and LogP (predicted ~3.1) suggest higher aqueous solubility than N-benzyl-5-chloro-2-nitroaniline .

Nitrosoaniline Derivatives (e.g., N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine)

- Key Differences: Nitroso (-NO) instead of nitro (-NO₂) groups, altering redox properties and reducing electrophilicity. Reported melting points range from 120–160°C, suggesting higher crystallinity compared to nitro-substituted analogs . Nitroso derivatives are more prone to dimerization or tautomerization under acidic conditions .

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The most direct route involves reacting 2,4-dichloronitrobenzene with benzylamine under high-pressure conditions. This method, adapted from analogous fluoro-substituted syntheses, exploits the electrophilic nature of the nitro-substituted aromatic ring. The chlorine atom at the para position activates the ortho-chlorine for nucleophilic displacement by benzylamine.

-

Charge a 3L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Purge the system with nitrogen, then introduce 14.1 mol of liquid ammonia (or benzylamine for N-benzylation).

-

Heat to 160°C for 8 hours under autogenous pressure (1.0–10.0 MPa).

-

Cool to 40°C, vent excess ammonia, and crystallize the product using methanol (2–3 times the solid weight).

Key Parameters :

-

Solvent : Toluene enhances reaction homogeneity and facilitates ammonia dissolution.

-

Temperature : Elevated temperatures (90–160°C) accelerate displacement but risk decomposition above 160°C.

-

Base : DIPEA (N,N-diisopropylethylamine) in dioxane improves selectivity by neutralizing HCl byproducts.

Yield : 91.2% (reported for ammonia; benzylamine adaptation estimated at 85–90%).

Multi-Step Synthesis from 3-Chloroaniline

Formylation and Nitration Sequence

This method, derived from GB2018766 and CN1182104C, involves protecting the amine group before nitration:

Step 1: Formylation of 3-Chloroaniline

-

React 3-chloroaniline with formic acid (1:1.4–1.5 molar ratio) in isopropyl ether at reflux (1–1.5 hours).

Step 2: Nitration

Step 3: Hydrolysis and Benzylation

-

Benzylate the resulting 5-chloro-2-nitroaniline using benzyl bromide/K₂CO₃ in DMF (80°C, 12 hours).

Overall Yield : ~60% (three-step sequence).

Solvent-Mediated Recrystallization for Purification

Optimized Crystallization Protocols

Post-synthesis purification is critical due to byproducts like ammonium chloride and regioisomers.

-

Dissolve crude product in hot methanol (2–3× weight).

Alternative Solvent Systems :

Comparative Analysis of Synthetic Routes

Advantages of High-Pressure Route :

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.